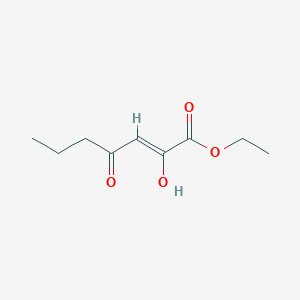![molecular formula C6H7BrN2O B8200811 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8200811.png)
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound with the molecular formula C6H7BrN2O. It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the pyrazolo[5,1-b]oxazole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate to form the intermediate, which is then cyclized with ethyl oxalyl chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
- 7-Bromo-2-(methoxymethyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
- 7-Bromo-2-((tert-butyldimethylsilyl)oxymethyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole
Comparison: Compared to its analogs, 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole is unique due to its specific substitution pattern, which can influence its reactivity and bioactivity.
Propiedades
IUPAC Name |
7-bromo-2-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-9-6(10-4)5(7)2-8-9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFRHIOGCQCFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
![4-Pentyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200731.png)

![3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B8200747.png)


![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200765.png)

![rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate](/img/structure/B8200778.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone](/img/structure/B8200790.png)
![4-Chloro-6-methylpyrido[3,2-D]pyrimidine](/img/structure/B8200805.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8200834.png)
